5-Chloro-4-(trifluoromethyl)pyridin-3-amine
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Overview
Description
5-Chloro-4-(trifluoromethyl)pyridin-3-amine is a chemical compound with the molecular formula C6H4ClF3N2 It is a derivative of pyridine, characterized by the presence of a chlorine atom at the 5-position and a trifluoromethyl group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Chloro-4-(trifluoromethyl)pyridin-3-amine typically involves the following steps:
Starting Material: The synthesis often begins with 3-aminopyridine.
Trifluoromethylation: The trifluoromethyl group is introduced using reagents like trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonic acid (CF3SO3H) under appropriate conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. Catalysts and optimized reaction conditions are employed to ensure high purity and minimal by-products.
Chemical Reactions Analysis
Types of Reactions
Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or carbon atoms.
Coupling Reactions: The compound can be involved in coupling reactions, forming more complex molecules.
Common Reagents and Conditions
Nucleophiles: Sodium azide (NaN3), potassium cyanide (KCN), and amines.
Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Major Products
Substitution Products: Depending on the nucleophile used, various substituted pyridines can be formed.
Oxidation Products: Oxidized derivatives such as pyridine N-oxides.
Reduction Products: Reduced forms of the compound, potentially altering the trifluoromethyl group.
Scientific Research Applications
Chemistry
In chemistry, 5-Chloro-4-(trifluoromethyl)pyridin-3-amine is used as a building block for the synthesis of more complex molecules. Its unique substituents make it valuable in the development of new materials and catalysts.
Biology
In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a probe to investigate enzyme mechanisms and protein-ligand interactions.
Medicine
Pharmaceutical research explores this compound for its potential therapeutic properties. It may act as a precursor for the synthesis of drugs targeting specific diseases, including cancer and infectious diseases.
Industry
In the industrial sector, this compound is used in the production of agrochemicals, such as herbicides and insecticides, due to its ability to disrupt biological processes in pests.
Mechanism of Action
The mechanism by which 5-Chloro-4-(trifluoromethyl)pyridin-3-amine exerts its effects depends on its application. In biological systems, it may interact with enzymes or receptors, altering their activity. The trifluoromethyl group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-5-(trifluoromethyl)pyridin-2-amine
- 4-Chloro-3-(trifluoromethyl)pyridin-2-amine
- 5-Bromo-4-(trifluoromethyl)pyridin-3-amine
Uniqueness
5-Chloro-4-(trifluoromethyl)pyridin-3-amine is unique due to the specific positioning of its substituents, which can significantly influence its reactivity and interaction with other molecules. The combination of a chlorine atom and a trifluoromethyl group provides distinct electronic and steric properties, making it a valuable compound in various research and industrial applications.
Properties
Molecular Formula |
C6H4ClF3N2 |
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Molecular Weight |
196.56 g/mol |
IUPAC Name |
5-chloro-4-(trifluoromethyl)pyridin-3-amine |
InChI |
InChI=1S/C6H4ClF3N2/c7-3-1-12-2-4(11)5(3)6(8,9)10/h1-2H,11H2 |
InChI Key |
RSSOKUSECIBBBX-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=C(C=N1)Cl)C(F)(F)F)N |
Origin of Product |
United States |
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